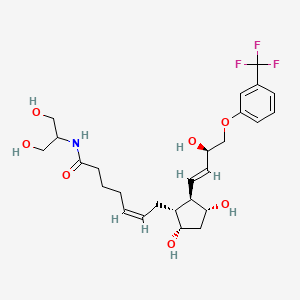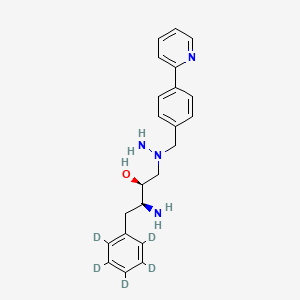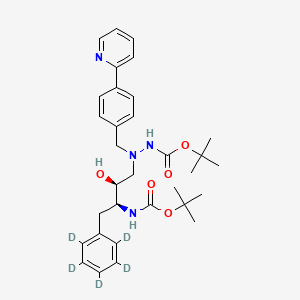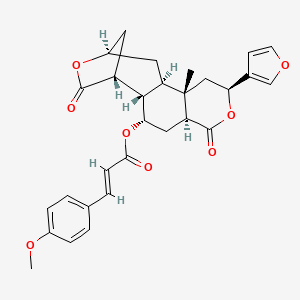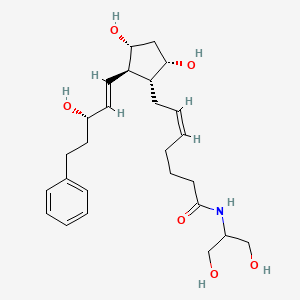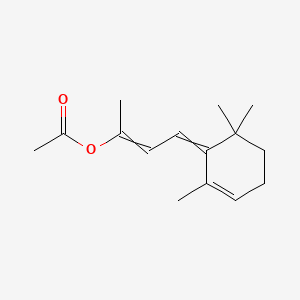![molecular formula C18H19NO4 B563790 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde CAS No. 1189653-26-6](/img/structure/B563790.png)
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde
Overview
Description
The compound is a complex organic molecule that contains a dioxolane group (a heterocyclic acetal), a pyridinyl group (an aromatic ring with a nitrogen atom), and a benzaldehyde group (an aromatic ring with a formyl group). The presence of these functional groups suggests that the compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dioxolane ring would introduce some rigidity into the structure, while the pyridinyl and benzaldehyde groups would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dioxolane, pyridinyl, and benzaldehyde groups. For example, the dioxolane ring could potentially be opened under acidic or basic conditions, while the pyridinyl and benzaldehyde groups might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dioxolane ring could influence the compound’s solubility and boiling point, while the pyridinyl and benzaldehyde groups could contribute to its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Industrial Applications
- Improved Synthesis Methods: Research has improved synthesis methods for key intermediates like 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde, which is related to the compound . These methods are suitable for industrial manufacturing, indicating potential scalability for commercial applications (Xu Yun-gen, 2005).
Chemical Structure and Properties
- Crystalline State and Conformation: Studies on related compounds, such as 2-[3-(tosyloxy)propoxy]benzaldehyde, reveal insights into their crystalline state and molecular conformations, which are crucial for understanding their chemical behavior and potential applications (P. G. Jene et al., 1999).
- Spectroscopic Characterization: Spectroscopic methods like Fourier transform infra-red (FTIR) and nuclear magnetic resonance (NMR) spectroscopies have been used to characterize similar compounds, providing detailed insights into their molecular structure (M. Coskun et al., 1998).
Potential Applications in Materials Science
- Liquid-Crystalline Properties: Electrochemical conversion studies of related compounds have shown potential for creating liquid-crystalline properties, which could be significant in the field of materials science (R. Trutschel et al., 1991).
Applications in Green Chemistry
- Conversion Using Renewable Materials: Research into the acid-catalyzed condensation of glycerol with benzaldehyde, a process related to the synthesis of compounds like the one , highlights the use of renewable materials in chemical synthesis, contributing to sustainable and green chemistry practices (J. Deutsch et al., 2007).
properties
IUPAC Name |
4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(22-10-11-23-18)15-4-5-16(19-12-15)8-9-21-17-6-2-14(13-20)3-7-17/h2-7,12-13H,8-11H2,1H3/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYKXEVEIRRPCB-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




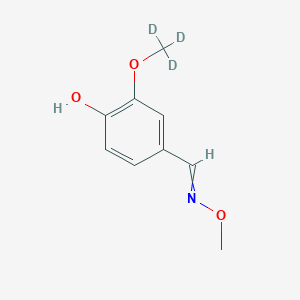
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)

